molecular formula C36H29NP2 B3054059 Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- CAS No. 579490-49-6

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-

Cat. No. B3054059
CAS RN: 579490-49-6
M. Wt: 537.6 g/mol
InChI Key: NAZDLMABXHCSPQ-UHFFFAOYSA-N
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Description

“Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-” is an organic compound . It is also known by its other names such as “2- (diphenylphosphino)aniline”, “2- (diphenylphosphanyl)aniline”, “2- (Diphenylphosphino)phenylamine”, “(2-Aminophenyl)diphenylphosphine”, and "2- (diphenylphosphino)benzenamine" .


Synthesis Analysis

The synthesis of this compound generally involves the reaction of diphenylphosphine and o-iodoaniline . The exact conditions and procedures for this synthesis may vary and are often proprietary to the manufacturer .


Molecular Structure Analysis

The molecular formula of this compound is C18H16NP . The molecular weight is 277.3 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

This compound has a melting point of 81-82 °C and a predicted boiling point of 408.3±28.0 °C . It is soluble in organic solvents such as ethanol but is insoluble in water . The predicted pKa is 2.73±0.10 .

Scientific Research Applications

  • Synthesis and Catalysis : This chemical is used in the synthesis of various complexes and catalysis in reactions. For instance, it's involved in the synthesis and characterization of amido pincer complexes of lithium and nickel, which have applications in the Kumada Cross-Coupling reaction (Sun, Wang, & Wang, 2008). Additionally, it's used in the synthesis, structural characterization, and luminescent properties of Cu(I) complexes (Hou et al., 2011).

  • Photophysical and Electrochemical Properties : This compound plays a role in the study of the photophysical and electrochemical properties of heteroleptic Copper(I) complexes. These properties are crucial for applications in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion (Leoni et al., 2018).

  • Organometallic Chemistry : In the field of organometallic chemistry, it is utilized in the preparation and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have shown potential as pre-catalysts in Heck and Suzuki cross-coupling reactions, which are significant in organic synthesis (Chiririwa et al., 2013).

  • Material Science : This compound is significant in material science, particularly in the synthesis of novel organic ultraviolet photodetectors using Copper(I) complexes. These photodetectors have potential applications in electronic and optoelectronic devices (Liu et al., 2013).

  • Polymer Science : In polymer science, it's used in the synthesis of novel soluble and thermally stable polyimides, which are derived from 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine. These polyimides are known for their excellent thermal stability and flame retardancy, making them suitable for high-performance materials applications (Chen et al., 2020).

properties

IUPAC Name

2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZDLMABXHCSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466401
Record name Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-

CAS RN

579490-49-6
Record name Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100-mL Schlenk flask equipped with a condenser was flashed with nitrogen thoroughly. To this flask was added KPPh2 (20 mL, 0.5 M in THF solution, Aldrich, 10 mmol). THF was removed in vacuo and a solution of di(2-fluorophenyl)amine (1.00 g, 4.88 mmol) in 1,4-dioxane (8 ml) was added with a syringe. The transparent, ruby reaction solution was heated to reflux with stirring. The reaction condition was monitored by 31P{1H} NMR spectroscopy, which revealed the completion of reaction in 2 d. The resulting yellow solution was evaporated to dryness in vacuo. The residue was treated with degassed deionized water (50 mL) and the product was extracted with deoxygenated dichloromethane (15 mL). The dichloromethane solution was separated from the aqueous layer, from which the product was further extracted with dichloromethane (15 mL×3). The combined organic solution was dried over MgSO4 and filtered. All volatiles were removed in vacuo to yield the product as a pale yellow crystalline solid; yield 2.1 g (80.15%). 1H NMR (CDCl3, 300 MHz) δ 7.10-7.23 (m, 24, Ar), 6.69-6.76 (m, 5, Ar and NH). 31P{1H} NMR (CDCl3, 121.5 MHz) δ−19.58. 31P{1H} NMR (Et2O, 121.5 MHz) δ−18.62. 13C NMR (CDCl3, 75 MHz) δ 146.51 (JCP=21.1), 135.78 (JCP=8.0), 134.14, 133.72 (JCP=21.1), 129.64, 128.53 (JCP=12.0), 128.46 (JCP=7.5), 126.34 (JCP=10.1), 121.51, 118.16. Anal. Calcd. for C36H29NP2: C, 80.43; H, 5.44; N, 2.61. Found: C, 80.04; H, 5.56; N, 2.69.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ruby
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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